1-(3-Azidopropyl)piperidine
Overview
Description
“1-(3-Azidopropyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines . The molecular formula of “this compound” is C8H17N4 .
Scientific Research Applications
Asymmetric Synthesis and Chiral Compounds
- Synthesis of Chiral Piperazines : L. Micouin et al. (1994) synthesized a series of 3-substituted piperidines in enantiomerically pure form. This research indicates the utility of related piperidine derivatives in the production of chiral compounds, which are crucial in medicinal chemistry (Micouin et al., 1994).
Precursors for Pharmaceutical Compounds
- Synthesis of Piperazine and Pyrrolidine Derivatives : Tu-Chen Lin et al. (1995) studied the reaction of 3-azidopropyl methanesulfonate with triphenylphosphine, producing 1,4-bis(triphenyl-phosphino)piperazine. This research highlights the role of such compounds as intermediates in synthesizing piperazine and pyrrolidine derivatives, which are important in pharmaceutical research (Lin et al., 1995).
Medicinal Chemistry and Drug Discovery
- Building Blocks in Medicinal Chemistry : Urban Košak et al. (2014) focused on the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives. These compounds are vital building blocks in medicinal chemistry and drug discovery (Košak et al., 2014).
Antimicrobial Properties
- Piperidine Derivatives and Antimicrobial Activity : I. Khan et al. (2006) studied piperine, a derivative of piperidine, in combination with antibiotics to enhance their effectiveness against bacterial strains, indicating potential applications in combating antibiotic-resistant infections (Khan et al., 2006).
Neuropharmacological Research
- Modulators of Glutamate Receptors : U. Stäubli et al. (1994) explored an experimental drug derived from piperidine that facilitates glutamatergic transmission in the brain. This study implies potential applications in neuropharmacological research, particularly concerning memory and cognitive functions (Stäubli et al., 1994).
Anti-Inflammatory Agents
- Macrophage Activation Inhibition : M. Takeiri et al. (2011) synthesized a novel piperidine compound, DTCM-glutarimide, which showed potential as an anti-inflammatory agent by inhibiting macrophage activation. This indicates its possible use in treating inflammatory conditions and suppressing graft rejection (Takeiri et al., 2011).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(3-Azidopropyl)piperidine”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
1-(3-Azidopropyl)piperidine is a derivative of piperidine . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They have been found to act against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . The primary targets of these compounds are crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Mode of Action
The mode of action of piperidine derivatives involves interaction with these targets, leading to changes in their activity. For example, in prostate cancer cells, piperidine treatment has been observed to inhibit cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .
Biochemical Pathways
The affected biochemical pathways include those regulated by the targets mentioned above. These pathways play a crucial role in cancer progression, and their modulation by piperidine derivatives can lead to anticancer effects .
Pharmacokinetics
It enhances the bioavailability of curcumin by selectively reducing the expression of uridine diphosphate glucuronosyltransferase (UGT) and sulfotransferase (SULT) .
Result of Action
The result of the action of piperidine derivatives includes molecular and cellular effects such as inhibition of cell migration, upregulation of E-cadherin, and downregulation of N-cadherin and Vimentin . These effects contribute to their anticancer potential.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(3-Azidopropyl)piperidine are not well-documented. Piperidine derivatives, such as piperine, have been found to exhibit various biochemical properties . They can interact with several enzymes, proteins, and other biomolecules, influencing biochemical reactions. For instance, piperine has been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Cellular Effects
The cellular effects of this compound are not well-known. Piperine, a piperidine derivative, has been found to have significant effects on various types of cells and cellular processes . For example, piperine at concentrations of 1, 10, and 50 μg/ml was found to increase cell viability in a concentration-dependent manner in vitro . It also reduced enhanced reactive oxygen species (ROS) and caspase-3 activation along with phenotypic changes .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Piperine, a piperidine derivative, has been found to exert its effects at the molecular level . It leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-known. Piperine, a piperidine derivative, has been found to have significant effects at different dosages . The dosage of piperine was selected based on cytotoxicity, and 1.14 mg/dose/animal for piperine is the lowest concentration with maximum activity .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. Piperine, a piperidine derivative, has been found to influence various metabolic pathways
Properties
IUPAC Name |
1-(3-azidopropyl)piperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c9-11-10-5-4-8-12-6-2-1-3-7-12/h1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOBGDQALSJAEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310424 | |
Record name | 1-(3-Azidopropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959574-80-2 | |
Record name | 1-(3-Azidopropyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959574-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Azidopropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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